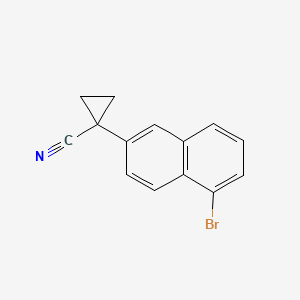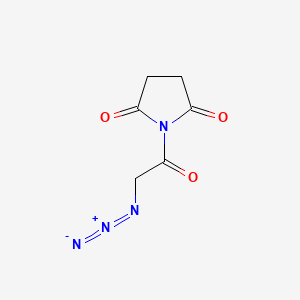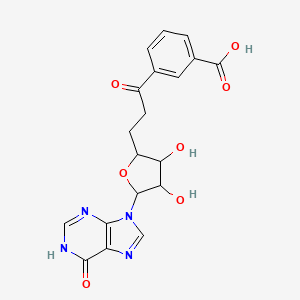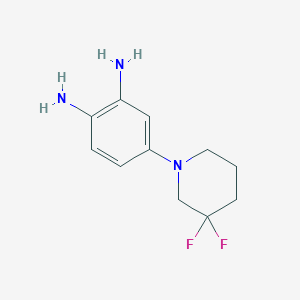
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(Difluorométhyl)-4-(pyrrolidin-1-yl)aniline est un composé organique qui présente un groupe difluorométhyl et un groupe pyrrolidinyle liés à un cycle aniline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(Difluorométhyl)-4-(pyrrolidin-1-yl)aniline implique généralement l'introduction du groupe difluorométhyl et du groupe pyrrolidinyle sur le cycle aniline. Une méthode courante consiste à faire réagir la 4-(pyrrolidin-1-yl)aniline avec un agent difluorométhylant dans des conditions spécifiques. Les conditions de réaction impliquent souvent l'utilisation d'une base et d'un solvant tel que le diméthylsulfoxyde (DMSO) ou le tétrahydrofurane (THF).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(Difluorométhyl)-4-(pyrrolidin-1-yl)aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro (s'il est présent) en un groupe amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes difluorométhyl ou pyrrolidinyle peuvent être remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur peuvent être utilisés.
Substitution : Des réactifs comme l'hydrure de sodium (NaH) ou les composés organolithium sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
La 3-(Difluorométhyl)-4-(pyrrolidin-1-yl)aniline a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Elle est utilisée comme brique de construction pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Science des matériaux : Le composé est exploré pour son utilisation potentielle dans le développement de matériaux avancés, notamment des polymères et des revêtements.
Études biologiques : Elle sert de sonde dans les tests biochimiques pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Mécanisme d'action
Le mécanisme d'action de la 3-(Difluorométhyl)-4-(pyrrolidin-1-yl)aniline implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe difluorométhyl peut améliorer l'affinité de liaison et la stabilité du composé, tandis que le groupe pyrrolidinyle peut moduler ses propriétés pharmacocinétiques. Ces interactions peuvent entraîner l'activation ou l'inhibition de voies biochimiques spécifiques, entraînant les effets observés du composé.
Applications De Recherche Scientifique
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolidinyl group can modulate its pharmacokinetic properties. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Pyrrolidin-1-yl)aniline : N'a pas le groupe difluorométhyl, ce qui peut entraîner des propriétés chimiques et des activités biologiques différentes.
4-(Difluorométhyl)aniline : N'a pas le groupe pyrrolidinyle, ce qui affecte sa réactivité globale et ses applications.
Unicité
La 3-(Difluorométhyl)-4-(pyrrolidin-1-yl)aniline est unique en raison de la présence des groupes difluorométhyl et pyrrolidinyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet des applications polyvalentes dans divers domaines, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C11H14F2N2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3-(difluoromethyl)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)9-7-8(14)3-4-10(9)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6,14H2 |
Clé InChI |
UJCQCFIDKNHIOD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=C(C=C2)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)

